BMS-986115 is classified as an investigational drug and is recognized for its role as a pan-Notch inhibitor. It is designed to inhibit the activity of gamma-secretase, an enzyme that plays a pivotal role in the activation of Notch receptors . The compound's DrugBank accession number is DB13126, and its chemical formula is , with an average molecular weight of 574.5 g/mol .
The synthesis of BMS-986115 involves several steps typical for the creation of gamma-secretase inhibitors. While specific proprietary methods may not be publicly detailed, the general approach includes:
The synthesis process must ensure high purity and bioavailability, which are critical for clinical applications.
BMS-986115 possesses a complex molecular structure characterized by multiple functional groups including fluorinated aliphatic chains and a bicyclic core structure. The structural representation can be summarized as follows:
BMS-986115 primarily undergoes reactions associated with its interaction with gamma-secretase. The inhibition of this enzyme prevents the cleavage of Notch receptors, thereby blocking downstream signaling pathways involved in tumor growth and maintenance. Key reactions include:
BMS-986115 exerts its therapeutic effects by selectively inhibiting the gamma-secretase complex, which is essential for activating Notch signaling pathways. The mechanism can be summarized as follows:
BMS-986115 exhibits several notable physical and chemical properties:
These properties suggest that BMS-986115 has moderate lipophilicity, which is beneficial for oral bioavailability .
BMS-986115 is primarily investigated for its potential in oncology due to its ability to inhibit Notch signaling pathways implicated in various cancers. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3